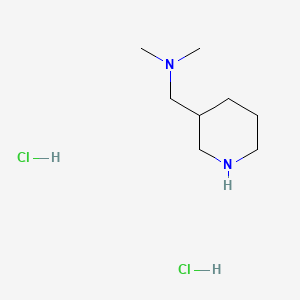

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 . It has a molecular weight of 215.16 g/mol . The compound is also known by several synonyms, including N,N-Dimethyl-N-(3-piperidylmethyl)amine 2HCl and N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride .

Molecular Structure Analysis

The IUPAC name for this compound is N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride . The InChI string is InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H . The canonical SMILES representation is CN©CC1CCCNC1.Cl.Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.16 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass of the compound is 214.1003540 g/mol .Scientific Research Applications

Synthesis and Chemical Reactivity

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride has been used as a reagent or intermediate in the synthesis of complex organic molecules. For instance, it has been involved in the synthesis of 5,5-disubstituted piperidinones, highlighting its utility in generating common natural product cores through reductive amination and lactamization sequences (Grover & Kerr, 2015). Additionally, it has been utilized in the synthesis of silyl-substituted dienes through amine-induced ring-opening reactions, showcasing its versatility in organic synthesis (Gronowitz et al., 1994).

Pharmacological Studies

In the realm of pharmacology, this compound derivatives have been examined for their potential therapeutic applications. Research has included the evaluation of such compounds in the context of breast tumor metastasis, demonstrating the potential of these derivatives in inhibiting cell growth and blocking angiogenesis (Wang et al., 2011).

Antioxidant Potency

Another study focused on the synthesis and NMR study of a molecule derived from this compound, revealing its antioxidant efficacy. This underlines the compound's relevance in research aimed at combating oxidative stress (Dineshkumar & Parthiban, 2022).

Catalysis and Chemical Transformations

The compound has also played a role in catalysis, particularly in the addition of amines to conjugated dienes, indicating its importance in the synthesis of unsaturated amines through solid base catalysis (Kakuno & Hattori, 1984).

Mechanism of Action

Target of Action

Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s worth noting that piperidine derivatives have been found to have various pharmacological activities . For instance, some 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups have shown both antiaggregatory and antioxidant effects . They also targeted the beta secretase enzyme .

Biochemical Pathways

Piperidine derivatives have been found to be involved in a variety of biological activities .

Result of Action

Piperidine derivatives have been found to have various pharmacological activities .

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIHUFVKZOTRSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCNC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211495-34-9 |

Source

|

| Record name | dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)

![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)